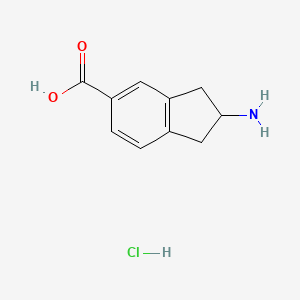
3-(prop-1-en-2-yl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(prop-1-en-2-yl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 . This compound is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(prop-1-en-2-yl)piperidine-2-carboxylic acid” consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid involves the reaction of piperidine with propenal followed by carboxylation of the resulting product.", "Starting Materials": [ "Piperidine", "Propenal", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Piperidine is reacted with propenal in the presence of sodium hydroxide to form 3-(prop-1-en-2-yl)piperidine.", "The resulting product is then carboxylated using carbon dioxide in the presence of ethanol and a catalyst such as palladium on carbon.", "The carboxylation reaction yields 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid.", "The product is then isolated by filtration and washed with diethyl ether to remove any impurities." ] } | |
Numéro CAS |
1492963-12-8 |
Nom du produit |
3-(prop-1-en-2-yl)piperidine-2-carboxylic acid |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



